molecular formula C20H17N3O2S2 B2969168 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923484-55-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2969168
CAS No.: 923484-55-3
M. Wt: 395.5
InChI Key: DZVWBBVOOYHJSY-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923484-55-3) is a synthetic organic compound with a molecular formula of C20H17N3O2S2 and a molecular weight of 395.5 g/mol . This molecule is a derivative of benzothiazole, a privileged scaffold in medicinal chemistry known for its diverse and significant pharmacological activities . The compound features a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring, linked to a 1,3-thiazol-2-yl group and a 2-(4-ethoxyphenyl)acetamide moiety . This specific molecular architecture is of high interest in drug discovery. The core benzothiazole unit is recognized for its wide spectrum of biological properties, including potent antimicrobial , anticancer , and anti-diabetic activities . The 4-ethoxyphenyl group is a common pharmacophore that can influence the compound's electronic properties, lipophilicity, and overall bioavailability, potentially enhancing its interaction with biological targets. Preliminary research into analogous benzothiazole derivatives suggests this compound serves as a valuable scaffold for developing new therapeutic agents. Its primary research application is in the screening and design of novel lead compounds, particularly against drug-resistant microbial strains and various cancer cell lines . Researchers utilize this chemical as a key intermediate to synthesize more complex molecules or to study structure-activity relationships (SAR) to optimize potency and reduce toxicity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures of any kind.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWBBVOOYHJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and thiazole intermediates. One common method involves the reaction of o-aminothiophenol with 4-cyanobenzaldehyde in ethanol to form 4-(1,3-benzothiazol-2-yl)benzonitrile. This intermediate can then undergo further reactions to introduce the thiazole and ethoxyphenyl acetamide groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and thiazole moieties can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Aromatic Rings

Halogenated Phenyl Derivatives
  • Synthesized via microwave-assisted methods, this compound showed improved purity compared to conventional routes .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

    • The dichlorophenyl substituent creates a twisted molecular conformation (61.8° dihedral angle between phenyl and thiazole rings), affecting crystal packing and stability. Hydrogen-bonded dimers via N–H⋯N interactions are observed, which may influence solubility .
Alkoxy and Alkyl Substituents
  • N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-4-nitrophenoxy)acetamide (): The nitro group (strong electron-withdrawing) contrasts with the ethoxy group (electron-donating), altering electronic distribution. This may increase reactivity in redox-mediated biological processes .

Heterocyclic Modifications

  • N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) (): The piperazine-furan substituent introduces hydrogen-bonding and π-π stacking capabilities, enhancing interactions with enzymes like cyclooxygenase (COX).
  • BAY 57-1293 (Pritelivir) ():

    • A sulfamoyl-thiazole derivative with antiviral activity. The sulfamoyl group improves solubility and target specificity compared to the ethoxyphenyl group, highlighting the role of polar substituents in pharmacokinetics .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:

C17H17N3O2S2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : Utilizing 1,3-benzothiazole and thiazole derivatives.
  • Acetylation : Introducing the acetamide functional group through acetyl chloride or acetic anhydride.
  • Purification Techniques : Employing chromatography methods to isolate the desired product with high purity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives. Specifically, this compound has shown:

  • Antibacterial Activity : Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) were found to be comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Antifungal Activity

The compound also exhibits antifungal properties against pathogens such as Candida albicans, with IC50 values indicating moderate effectiveness.

Anticancer Properties

Research has indicated that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cancer Cell LineIC50 (µM)
MCF-712
HeLa15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Studies

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A comparative study highlighted that the compound outperformed several existing antimicrobial agents in inhibiting bacterial growth in vitro .
  • Anticancer Evaluation : A series of experiments on human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?

The compound is synthesized via coupling reactions between substituted thiazole amines and activated acetamide precursors. A representative method involves reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 2-(4-ethoxyphenyl)acetic acid derivatives using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or ethanol under mild conditions (0–25°C). Triethylamine is often added to neutralize byproducts. Post-reaction purification via trituration or recrystallization yields the target compound .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s dihedral angles between benzothiazole, thiazole, and 4-ethoxyphenyl moieties are analyzed to confirm conformational stability. Hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯N) and π-π stacking interactions are mapped to assess packing efficiency. Software like SHELXL refines atomic displacement parameters and validates hydrogen atom placement using Fourier difference maps .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

In vitro assays include:

  • COX-1/COX-2 inhibition : Testing via enzyme immunoassays using stably transfected cells or isolated blood platelets. IC₅₀ values are compared to reference inhibitors (e.g., indomethacin) .
  • Antibacterial activity : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative strains, with mechanistic follow-ups (e.g., protein synthesis interference assays) .

Advanced Research Questions

Q. How do computational docking studies inform its interaction with cyclooxygenase (COX) isoforms?

Molecular docking (e.g., AutoDock Vina) predicts binding poses within COX-1/COX-2 active sites. The benzothiazole and thiazole rings engage in hydrophobic interactions with conserved residues (e.g., Tyr 385 in COX-1), while the 4-ethoxyphenyl group occupies the hydrophobic channel. Binding energy calculations (ΔG) and residue-specific contact maps guide selectivity optimization .

Q. What structural modifications enhance its selectivity for COX-2 over COX-1?

SAR studies reveal:

  • Substitution at the 4-ethoxyphenyl group : Larger substituents (e.g., methoxy → trifluoromethyl) increase steric hindrance, reducing COX-1 affinity.
  • Thiazole ring modifications : Electron-withdrawing groups (e.g., Cl) improve COX-2 binding via polar interactions with Arg 513 .

Q. How do crystallographic hydrogen-bonding patterns influence its supramolecular assembly?

Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into discrete motifs (e.g., R₂²(8) rings). The acetamide carbonyl forms N–H⋯O bonds with adjacent benzothiazole N atoms, while water-mediated O–H⋯O networks stabilize the lattice. These interactions correlate with solubility and thermal stability in solid-state formulations .

Q. What challenges arise in refining its crystal structure using SHELX?

Key issues include:

  • Disordered solvent molecules : Isotropic refinement and occupancy adjustments are required for water/ethanol residues.
  • Twinned crystals : TWIN/BASF commands in SHELXL resolve overlapping reflections. Validation tools (e.g., PLATON) check for missed symmetry .

Methodological Tables

Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldKey Reference
Amide couplingEDC·HCl, DCM, 0°C → RT85–91%
CyclizationNH₄SCN, AcOH, reflux72%

Table 2: Biological Activity Data

AssayTargetIC₅₀/MICComparison
COX-1 inhibitionBlood platelets9.01 ± 0.01 µMNon-selective
Antibacterial (S. aureus)Protein synthesis8 µg/mLComparable to ampicillin

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